2-(4-methyl-2-oxochromen-6-yl)oxy-N'-phenylacetohydrazide
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Overview
Description
2-(4-methyl-2-oxochromen-6-yl)oxy-N’-phenylacetohydrazide is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-2-oxochromen-6-yl)oxy-N’-phenylacetohydrazide typically involves the reaction of 4-methyl-2-oxo-2H-chromen-6-yl acetate with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-2-oxochromen-6-yl)oxy-N’-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce various substituted coumarin derivatives .
Scientific Research Applications
2-(4-methyl-2-oxochromen-6-yl)oxy-N’-phenylacetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-methyl-2-oxochromen-6-yl)oxy-N’-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or interacting with cellular receptors, leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methyl-2-oxochromen-7-yl)oxyacetic acid
- 7-(carboxymethoxy)-4-methylcoumarin
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
Uniqueness
2-(4-methyl-2-oxochromen-6-yl)oxy-N’-phenylacetohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(4-methyl-2-oxochromen-6-yl)oxy-N'-phenylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-12-9-18(22)24-16-8-7-14(10-15(12)16)23-11-17(21)20-19-13-5-3-2-4-6-13/h2-10,19H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZMUBKARUVKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)OCC(=O)NNC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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